([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
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Overview
Description
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the cell division protein zipa in escherichia coli and shigella flexneri .
Mode of Action
This could potentially result in the inhibition of cell division, given the known targets of similar compounds .
Biochemical Pathways
Given the potential targets of the compound, it is likely that it affects pathways related to cell division and growth .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given the potential targets of the compound, it is likely that it results in the inhibition of cell division and growth .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves the formation of the triazolo-pyridazine ring system followed by functionalization to introduce the amino-acetic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions and catalysts to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core but differ in their ring fusion and functional groups.
Pyridazine and pyridazinone derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is unique due to its specific triazolo-pyridazine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJOTBPWJLHRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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